N-[(Z)-[(3,4-Dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide
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Overview
Description
N-[(Z)-[(3,4-Dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a dimethoxyphenyl group, a dimethylpyrimidinyl group, and a benzamide moiety, which contribute to its diverse chemical behavior and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-[(3,4-Dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide typically involves the condensation of 3,4-dimethoxyaniline with 4,6-dimethyl-2-aminopyrimidine in the presence of a suitable aldehyde, such as benzaldehyde. The reaction is often carried out under reflux conditions in an organic solvent like ethanol or methanol, with an acid catalyst to facilitate the formation of the Schiff base linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-[(3,4-Dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-[(Z)-[(3,4-Dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide has a wide range of applications in scientific research:
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(Z)-[(3,4-Dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-Dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
- 1-(4,6-Dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol
Uniqueness
N-[(Z)-[(3,4-Dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C22H23N5O3 |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[(E)-N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]benzamide |
InChI |
InChI=1S/C22H23N5O3/c1-14-12-15(2)24-21(23-14)27-22(26-20(28)16-8-6-5-7-9-16)25-17-10-11-18(29-3)19(13-17)30-4/h5-13H,1-4H3,(H2,23,24,25,26,27,28) |
InChI Key |
IAYPTIZHXYIFHT-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=CC(=C(C=C2)OC)OC)/NC(=O)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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